5-Ethenyl-2-methylphenol
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Overview
Description
5-Ethenyl-2-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a hydroxyl group attached to an aromatic ring, with an ethenyl group and a methyl group as substituents
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenols, including this compound, involves nucleophilic aromatic substitution.
Fries Rearrangement: Another method involves the Fries rearrangement, where an ester is rearranged to form a phenol under the influence of a Lewis acid.
Industrial Production Methods:
- Industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to produce phenol and acetone. This method, known as the cumene process, is widely used due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The hydroxyl group in phenols can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
- Oxidation of this compound can yield quinones.
- Reduction can produce ethyl-substituted phenols.
- Substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
5-Ethenyl-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methylphenol involves its interaction with various molecular targets:
Antioxidant Activity: It can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the recruitment of cytokines and chemokines, reducing inflammation.
Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death.
Comparison with Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the ethenyl group.
4-Methylphenol (p-Cresol): Similar structure but with the methyl group in the para position.
2-Ethenylphenol: Similar structure but lacks the methyl group.
Uniqueness:
Biological Activity
5-Ethenyl-2-methylphenol, also known as 2-methyl-5-vinylphenol, is an organic compound that falls within the category of aromatic monoterpenoids. This article explores its biological activities, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H12O and is characterized by a vinyl group attached to a methyl-substituted phenolic structure. Its hydrophobic nature makes it poorly soluble in water but soluble in organic solvents, which influences its biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The antimicrobial action of this compound is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes. This is supported by studies demonstrating its ability to alter membrane permeability and induce oxidative stress within microbial cells.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on the efficacy of various phenolic compounds, including this compound, reported that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antibacterial activity, confirming the compound's potential as a natural preservative in food products.
- Toxicological Assessment : Research assessing the toxicity of phenolic compounds indicated that while this compound exhibits antimicrobial properties, it also poses risks at higher concentrations. Animal models showed signs of toxicity, including liver damage and gastrointestinal disturbances when exposed to elevated doses over prolonged periods.
Therapeutic Potential
The promising antimicrobial activity of this compound suggests its potential application in developing new therapeutic agents, especially in treating infections caused by antibiotic-resistant bacteria. Its incorporation into formulations for topical applications or as a food preservative is being explored due to its effectiveness against pathogens.
Properties
IUPAC Name |
5-ethenyl-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-7(2)9(10)6-8/h3-6,10H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVZBHBXLNLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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